[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid: is an organic compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with tert-butyl groups and a hydroxyl group. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl group in the precursor can be reduced to form alcohols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
- Acts as a stabilizer in the synthesis of various organic compounds.
Biology:
- Investigated for its potential role in protecting cells from oxidative stress.
- Studied for its effects on enzyme activity and cellular signaling pathways.
Medicine:
- Explored for its potential use in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.
- Evaluated for its anti-inflammatory properties.
Industry:
- Utilized as an additive in lubricants and fuels to enhance stability and performance.
- Employed in the production of high-performance materials and coatings .
Mechanism of Action
The antioxidant properties of [2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways, thereby exerting its protective effects .
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyanisole
Uniqueness:
- The presence of the phosphonic acid group in [2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid enhances its solubility and reactivity compared to similar compounds.
- The compound exhibits unique antioxidant properties due to the combined effects of the hydroxyl and phosphonic acid groups, making it more effective in certain applications .
Properties
CAS No. |
62082-28-4 |
---|---|
Molecular Formula |
C16H27O4P |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)ethylphosphonic acid |
InChI |
InChI=1S/C16H27O4P/c1-15(2,3)12-9-11(7-8-21(18,19)20)10-13(14(12)17)16(4,5)6/h9-10,17H,7-8H2,1-6H3,(H2,18,19,20) |
InChI Key |
USSWAQMWTFDFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.